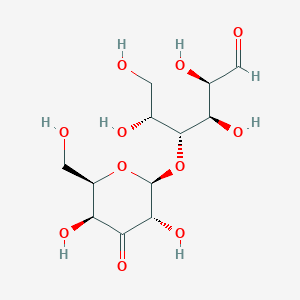
4-O-(beta-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-(beta-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose, also known as UX3G, is a natural compound found in the leaves of various plants. It belongs to the class of carbohydrates and has been found to possess numerous beneficial properties.
Aplicaciones Científicas De Investigación
NMR Analysis and Chemical Structure
4-O-(β-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose, known as 3-keto-lactose, has been studied using nuclear magnetic resonance (NMR) in deuterated dimethyl sulfoxide. This research helps in identifying the signals in the spectrum and understanding the molecular structure of such compounds. The study found that the lack of a free carbonyl function in 3-keto-lactose is due to the presence of the hemiacetal formed during crystallization from methanol (Anteunis, Beeumen, Bruyn, & Ley, 2010).
Bleaching of Kraft Pulp
Research into non-chlorine bleaching of kraft pulp using methyl 4-O-ethyl-β-D-glucopyranoside as a model compound for cellulose showed the formation of carbonyl sugar derivatives, including methyl 3,6-di-O-acetyl-4-O-ethyl-β-D-arabino-hexopyranosidulose, relevant to the paper and pulp industry. This study provides insights into the reaction of ozone with polysaccharides during the bleaching process (Kishimoto, Nakatsubo, & Murakami, 1995).
Conversion of Polysaccharides
In the context of carbohydrate chemistry, the oxidation of methyl trimethyl glucopyranosides, obtained from permethylated cellulose, laminarin, and dextran, yielded corresponding ulose derivatives. This study contributes to the understanding of the chemical conversion of polysaccharides and their analysis through gas chromatography and mass spectrometry, which is crucial for carbohydrate research and applications (Kashimura, Yoshida, & Onodera, 1974).
Sugar Transport in Microorganisms
The biochemical conversion of saccharides to their corresponding 3-uloses was demonstrated by research on Agrobacterium tumefaciens. This study showed the formation and utilization of glycoside-3-uloses, such as D-xylo-hexos-3-ulose-D-glucopyranoside, in the culture medium. Understanding the sugar transport system in microorganisms can have implications for biotechnology and fermentation processes (Fukui, Tai, & Hochster, 1965).
Propiedades
Número CAS |
15990-62-2 |
|---|---|
Nombre del producto |
4-O-(beta-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose |
Fórmula molecular |
C12H20O11 |
Peso molecular |
340.28 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-4-[(2S,3S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C12H20O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-8,10-12,14-19,21H,2-3H2/t4-,5+,6+,7+,8-,10+,11+,12-/m0/s1 |
Clave InChI |
QVZHZVWYFNADIO-BATPLZQESA-N |
SMILES isomérico |
C([C@@H]1[C@@H](C(=O)[C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O |
SMILES |
C(C1C(C(=O)C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(=O)C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O |
Descripción física |
Solid |
Sinónimos |
3-ketolactose 4-O-(beta-D-xylo-hexopyranosyl-3-ulose)-D-glucopyranose 4-O-beta-D-xylo-hexopyranos-3-ulos-1-yl-D-glucose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



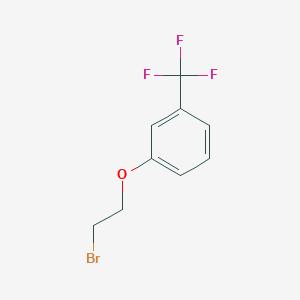



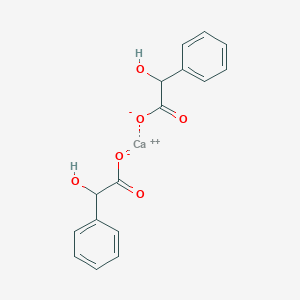
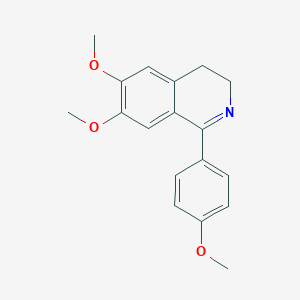
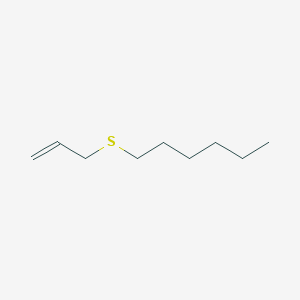

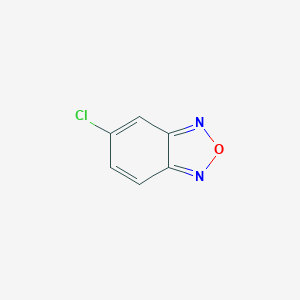

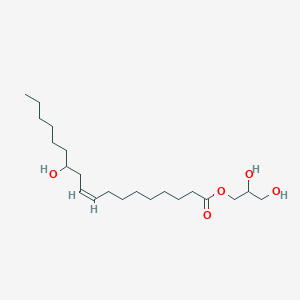
![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)

![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)